molecular formula C19H14O7 B12792647 8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one CAS No. 70460-24-1

8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one

Cat. No.: B12792647
CAS No.: 70460-24-1
M. Wt: 354.3 g/mol
InChI Key: DEFYWUPGKABEQF-UHFFFAOYSA-N
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Description

“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and acetyl groups attached to a chromenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and acetylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural dyes, food additives, and cosmetic products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The acetyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar hydroxyl groups.

    Kaempferol: Another flavonoid with a similar chromenone structure.

    Luteolin: Shares structural similarities and biological activities.

Uniqueness

“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is unique due to its specific acetylation pattern and the presence of multiple hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

CAS No.

70460-24-1

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

IUPAC Name

8-acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C19H14O7/c1-8(20)11-3-4-13(23)18-15(25)7-16(26-19(11)18)12-5-10(22)6-14(24)17(12)9(2)21/h3-7,22-24H,1-2H3

InChI Key

DEFYWUPGKABEQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)O)C(=O)C=C(O2)C3=C(C(=CC(=C3)O)O)C(=O)C

Origin of Product

United States

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